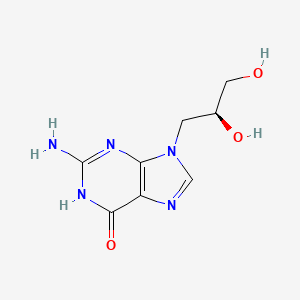

(s)-9-(2,3-Dihydroxypropyl)guanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N5O3 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

2-amino-9-[(2S)-2,3-dihydroxypropyl]-1H-purin-6-one |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(16)12-8)10-3-13(6)1-4(15)2-14/h3-4,14-15H,1-2H2,(H3,9,11,12,16)/t4-/m0/s1 |

InChI Key |

UHZYGPBCTIWWBC-BYPYZUCNSA-N |

Isomeric SMILES |

C1=NC2=C(N1C[C@@H](CO)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1CC(CO)O)N=C(NC2=O)N |

Origin of Product |

United States |

Stereoselective Synthesis and Chemical Modifications of S 9 2,3 Dihydroxypropyl Guanine

Enantiomerically Pure Synthesis Methodologies

The creation of a single, desired enantiomer of a chiral molecule is a significant challenge in chemical synthesis. For (S)-9-(2,3-Dihydroxypropyl)guanine, methods have been developed to ensure the correct stereochemistry, which is essential for its interaction with biological targets.

Information regarding a specific, named procedure referred to as "Modified Acevedo's Procedures" for the synthesis of 2,3-dihydroxypropyl nucleobase derivatives was not available in the consulted research literature. General methods for the N-glycosylation of guanine (B1146940) derivatives, such as the Vorbrüggen glycosylation, often face challenges with regioselectivity, yielding mixtures of N7 and N9 isomers. nih.govresearchgate.net Achieving high regioselectivity for the desired N9-substituted guanine is a persistent problem in nucleoside chemistry. researchgate.netfiu.edu

A successful and reliable method for the enantioselective synthesis of this compound involves the use of chiral starting materials derived from glycidol (B123203). The synthesis of the individual (R)- and (S)-enantiomers has been achieved starting from chiral intermediates. nih.gov

The synthesis for the (S)-enantiomer specifically starts with a protected form of L-glycerol, such as 1,2-di-O-benzyl-L-glycerol. This chiral precursor is converted into its corresponding chloromethyl ether. This activated side-chain is then reacted with a silylated guanine derivative, typically tris(trimethylsilyl)guanine, to achieve the alkylation of the guanine base. This coupling reaction predominantly yields the desired N9-alkylated guanine. The final step involves the removal of the benzyl (B1604629) protecting groups, usually through catalytic hydrogenolysis, to yield the target molecule, this compound. nih.gov An overview of a general synthetic route starting from epichlorohydrin, a common precursor to glycidol derivatives, has also been described for the racemic mixture. nih.gov

Table 1: Key Steps in Chiral Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | 1,2-di-O-benzyl-L-glycerol | Formaldehyde, HCl | Formation of chloromethyl ether | 1,2-di-O-benzyl-3-chloromethoxy-L-glycerol |

| 2 | 1,2-di-O-benzyl-3-chloromethoxy-L-glycerol | Tris(trimethylsilyl)guanine | N9-alkylation of guanine | N9-(1,2-di-O-benzyl-L-glyceryl)guanine |

| 3 | N9-(1,2-di-O-benzyl-L-glyceryl)guanine | H₂, Pd/C | Catalytic hydrogenolysis (deprotection) | This compound |

Synthesis of Phosphorylated and Phosphonated Derivatives

To enhance the biological activity and cellular uptake of nucleoside analogues, they are often converted into their phosphate (B84403) or phosphonate (B1237965) forms. These modifications can be crucial for mimicking naturally occurring nucleotides and interacting with viral or cellular enzymes.

The monophosphate and cyclic phosphate derivatives of related guanine nucleoside analogues have been synthesized through both chemical and enzymatic routes.

Chemical Synthesis: A series of phosphate esters of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG), a close structural relative, have been prepared. A notable chemical method for synthesizing the cyclic phosphate involves using stannic chloride as a solubilizing agent, which facilitates an efficient reaction. This approach provides a direct chemical pathway to the cyclic phosphate derivative.

Enzymatic Synthesis: Enzymatic procedures offer high specificity for phosphorylation. For instance, sensitive assays for guanosine (B1672433) 3':5'-cyclic monophosphate (cyclic GMP) rely on its conversion from GMP. This process uses a specific ATP:GMP phosphotransferase (EC 2.7.4.8) to transfer a phosphate group from ATP to GMP. mdpi.com Such enzymatic strategies could theoretically be adapted for the phosphorylation of this compound, potentially using viral or cellular kinases.

Acyclic nucleoside phosphonates (ANPs) are a significant class of antiviral compounds where a phosphonate group is attached to the acyclic side chain. This linkage is stable to hydrolysis by cellular esterases. The (R) and (S) enantiomers of 9-[3-hydroxy-2-(phosphonomethoxy)propyl]guanine (HPMPG) have been synthesized and evaluated for biological activity. researchgate.net

The general strategy for synthesizing these compounds involves coupling the appropriate purine (B94841) or pyrimidine (B1678525) base with a pre-synthesized acyclic side chain already containing the phosphonate moiety. nih.gov To overcome the polarity of the phosphonic acid group and improve cell penetration, prodrug strategies are often employed. nih.govnih.gov These strategies involve masking the phosphonate with groups like pivaloyloxymethyl (POM), which are cleaved inside the cell to release the active phosphonate. nih.gov

Table 2: Comparison of Selected Acyclic Nucleoside Phosphonates

| Compound | Nucleobase | Side Chain | Key Feature |

| (S)-HPMPG | Guanine | 3-hydroxy-2-(phosphonomethoxy)propyl | (S)-configuration at the chiral carbon. researchgate.net |

| PMEA | Adenine (B156593) | 2-(phosphonomethoxy)ethyl | Lacks a hydroxyl group on the side chain. |

| (S)-HPMPC (Cidofovir) | Cytosine | 3-hydroxy-2-(phosphonomethoxy)propyl | Clinically used ANP with a cytosine base. |

The phosphoramidite (B1245037) method is the standard for the automated chemical synthesis of DNA and RNA oligonucleotides. nih.govresearchgate.net This approach can be adapted to incorporate modified nucleosides like this compound into DNA strands. This allows for detailed studies of the structural and functional consequences of such an incorporation.

The process involves converting the nucleoside analogue into a phosphoramidite building block. This is achieved by reacting a protected version of the nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite is a stable compound that can be activated during automated synthesis for coupling to the growing oligonucleotide chain. mdpi.com The synthesis proceeds in a 3' to 5' direction and involves a four-step cycle: detritylation, coupling, capping, and oxidation. researchgate.net This methodology has been specifically developed for the chiral chemical synthesis of DNA oligomers containing the related compound DHPG, enabling detailed thermodynamic and structural investigations.

Derivatization for Modulated Biological Activity and Pharmacokinetic Properties

To overcome the limitations associated with the hydrophilicity and charged nature of this compound and its phosphorylated metabolites, various chemical modifications have been explored. These strategies primarily focus on creating prodrugs that can more readily cross cell membranes and then be metabolized intracellularly to the active antiviral agent.

Prodrug Design Strategies (e.g., phosphonate esters, amides for membrane permeability)

A primary approach to improve the cellular uptake of this compound involves masking the polar phosphonate group with lipophilic moieties, thereby creating neutral prodrugs. These prodrugs can passively diffuse across the cell membrane, after which they are designed to be cleaved by intracellular enzymes to release the active phosphonate.

Phosphonate Esters: Esterification of the phosphonate group is a common strategy. For instance, bis(pivaloyloxymethyl) (POM) and bis(isopropyloxymethyl carbonate) (POC) esters have been successfully employed for other nucleoside phosphonates like adefovir (B194249) and tenofovir, leading to approved drugs. nih.gov This approach increases lipophilicity and allows for oral administration. The synthesis of such esters typically involves the reaction of the phosphonic acid with an appropriate chloromethyl ester, such as chloromethyl pivalate, in the presence of a base. acs.org

Phosphoramidates (ProTides): The "ProTide" approach involves the formation of phosphoramidate (B1195095) prodrugs, where one of the acidic protons of the phosphonate is replaced by an amino acid ester, and the other is masked with an aryl group. nih.gov This strategy has proven highly effective for many nucleoside analogues, as it not only enhances cell permeability but also facilitates the delivery of the monophosphorylated metabolite, bypassing the often inefficient initial phosphorylation step by viral or cellular kinases. semanticscholar.orgacs.org The synthesis of phosphoramidates can be achieved through the reaction of the nucleoside with a phosphorylating agent, followed by oxidative amination. nih.gov For example, the reaction with an aryloxyphosphoramidate reagent can yield the desired ProTide derivative. nih.gov Research on related acyclic nucleoside phosphonates has shown that phosphonate bis-amidates and phenyloxy amidates can exhibit significant antiviral activity. nih.gov

| Prodrug Strategy | Masking Group Example | Rationale |

| Phosphonate Esters | Pivaloyloxymethyl (POM) | Increases lipophilicity for enhanced membrane permeability. |

| Phosphoramidates (ProTides) | Amino acid ester and Aryl group | Enhances permeability and bypasses initial phosphorylation. |

Alkoxyalkyl Modifications

Another successful strategy to enhance the oral bioavailability and antiviral potency of acyclic nucleoside phosphonates is the attachment of alkoxyalkyl esters to the phosphonate moiety. These modifications effectively create lipid-like prodrugs that can be more readily absorbed and distributed in the body.

Research on the closely related adenine analogue, (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine ((S)-HPMPA), has demonstrated the profound effect of alkoxyalkyl esterification. The synthesis of these derivatives involves coupling the phosphonate with the desired alkoxyalkyl halide. Studies have shown that hexadecyloxypropyl (HDP) and octadecyloxyethyl (ODE) esters of (S)-HPMPA exhibit dramatically increased antiviral activity against a range of DNA viruses compared to the parent compound. For example, the oleyloxyethyl ester of (S)-HPMPA showed a significantly lower 50% effective concentration (EC50) against human cytomegalovirus (HCMV) than the unmodified parent compound. nih.gov This enhanced activity is attributed to improved cellular uptake of the lipid-modified prodrug.

| Alkoxyalkyl Ester | Parent Compound | Target Virus | Improvement in Activity |

| Oleyloxyethyl-(S)-HPMPA | (S)-HPMPA | Human Cytomegalovirus (HCMV) | EC50 of 0.003 µM vs 1.4 µM for parent |

| Octadecyloxyethyl-(S)-HPMPA | (S)-HPMPA | Vaccinia Virus (VV) | EC50 of 0.01-0.02 µM vs 2.7-4.0 µM for parent |

Structural Elaboration via Click Chemistry (e.g., 1,2,3-triazole linker)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the structural elaboration of bioactive molecules. mdpi.comnih.gov This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linker, which can be used to conjugate this compound to other molecules to potentially enhance its properties. wikipedia.org

The 1,2,3-triazole ring is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets. nih.govnih.gov This strategy can be employed to attach various functionalities to the acyclic nucleoside, such as targeting moieties, solubility enhancers, or other pharmacologically active groups.

A plausible synthetic route would involve first introducing an azide (B81097) or a terminal alkyne functionality onto the this compound scaffold. For instance, the primary hydroxyl group of the dihydroxypropyl side chain could be selectively tosylated and then displaced with sodium azide to yield an azido (B1232118) derivative. This azido-modified nucleoside analogue could then be reacted with a variety of terminal alkynes using a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, to generate a library of 1,4-disubstituted 1,2,3-triazole conjugates. acs.org This approach offers a modular and highly efficient way to explore new chemical space and develop novel derivatives with potentially improved therapeutic characteristics. wikipedia.org

Preclinical Antiviral Activity and Efficacy Studies of S 9 2,3 Dihydroxypropyl Guanine

In Vitro Antiviral Spectrum

(S)-9-(2,3-Dihydroxypropyl)guanine has demonstrated a notable breadth of antiviral activity in cell culture experiments, inhibiting the replication of various DNA and RNA viruses.

Activity against DNA Viruses

The compound has shown significant inhibitory effects against several DNA viruses.

Herpes Simplex Virus (HSV) Types 1 and 2: this compound is a potent inhibitor of both HSV-1 and HSV-2. nih.gov Its activity is comparable to that of acyclovir (B1169). nih.gov The mechanism of action involves the inhibition of viral DNA synthesis in a dose-dependent manner. nih.gov This inhibition is not a result of a lack of deoxynucleoside triphosphates necessary for DNA synthesis. nih.gov The compound does not appear to significantly affect the synthesis of early and late viral RNA or proteins, nor the induction of viral enzymes like thymidine (B127349) kinase, DNA polymerase, and DNase in infected cells. nih.gov The antiviral action of this compound against HSV-1 is dependent on the induction and properties of the virus-induced thymidine kinase. nih.gov

Cytomegalovirus (CMV): The replication of various strains of human cytomegalovirus (HCMV) is inhibited by this compound. unc.edu The compound has been shown to be more active than acyclovir against most human and animal strains of CMV tested. nih.gov It effectively suppresses HCMV DNA synthesis. unc.edu In studies with guinea pig cytomegalovirus (GPCMV), the compound was found to inhibit the formation of viral cores and the production of nucleocapsids, enveloped virions, and dense bodies. nih.gov

Vaccinia Virus and Orthopoxviruses: (S)-9-(2,3-Dihydroxypropyl)adenine, a related compound, has demonstrated the ability to inhibit the replication of vaccinia virus in vitro. nih.govnih.gov It is believed that the component inhibited by this compound is viral mRNA. nih.gov More recent studies on derivatives of related compounds have shown significant anti-orthopoxvirus activity. nih.govresearchgate.net

Adenovirus: While some related compounds have shown efficacy, studies investigating the direct inhibitory effects of this compound on adenovirus replication are less conclusive. However, other acyclic nucleoside phosphonates have demonstrated potent anti-adenovirus activity. nih.govresearchgate.netnih.gov

| Virus | Finding |

| Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | Potent inhibition, comparable to acyclovir. nih.gov Inhibits viral DNA synthesis. nih.gov |

| Cytomegalovirus (CMV) | More active than acyclovir against most strains. nih.gov Inhibits viral DNA synthesis and virion formation. unc.edunih.gov |

| Vaccinia Virus & Orthopoxviruses | Related compounds inhibit vaccinia virus replication. nih.govnih.gov |

| Adenovirus | Limited direct data, but related compounds show activity. nih.govresearchgate.netnih.gov |

Activity against RNA Viruses

The antiviral spectrum of related aliphatic nucleoside analogs extends to certain RNA viruses.

Vesicular Stomatitis Virus (VSV): A related compound, (S)-9-(2,3-Dihydroxypropyl)adenine, inhibits the in vitro replication of vesicular stomatitis virus. nih.gov The antiviral activity against VSV appears to correlate with the amount of the compound that becomes associated with the cells during infection. nih.gov

Measles Virus: (S)-9-(2,3-Dihydroxypropyl)adenine has also been shown to inhibit the replication of the measles virus in cell culture. nih.gov

| Virus | Finding |

| Vesicular Stomatitis Virus (VSV) | (S)-9-(2,3-Dihydroxypropyl)adenine inhibits replication. nih.gov |

| Measles Virus | (S)-9-(2,3-Dihydroxypropyl)adenine inhibits replication. nih.gov |

Efficacy against Thymidine Kinase-Deficient (TK-) Viral Strains

A significant feature of this compound is its activity against viral strains that are resistant to other antiviral drugs due to mutations in the thymidine kinase gene. HSV variants with altered viral thymidine kinase that are resistant to acyclovir remain as sensitive to this compound as the parent virus. nih.gov This suggests that the compound's activation is not solely dependent on the same viral thymidine kinase pathway as acyclovir, or that it can effectively inhibit the virus through alternative mechanisms.

In Vivo Efficacy in Non-Human Models

The promising in vitro results have led to the evaluation of this compound and its analogs in various animal models of viral infections.

Reduction of Mortality in Murine Viral Infection Models

Vesicular Stomatitis Virus Encephalitis: In a murine model, (S)-9-(2,3-Dihydroxypropyl)adenine was effective in reducing the mortality rate of mice infected intranasally with vesicular stomatitis virus. nih.gov

Activity against Specific Viral Infections in Animal Models

Feline Coronavirus and Feline Herpesvirus: While specific in vivo studies on this compound against feline coronavirus are not detailed in the provided context, the broad-spectrum activity against other coronaviruses and herpesviruses suggests potential efficacy. The metabolism of a related compound, (S)-DHPA, has been studied in feline cell lines, indicating its potential relevance for feline viral diseases. nih.gov In vivo studies in mice have shown that (S)-9-[(2,3-dihydroxy-1-propoxy)methyl]guanine is comparable to or more active than acyclovir in treating HSV-1 and HSV-2 infections. nih.gov

Murine Cytomegalovirus: In studies with murine cytomegalovirus (MCMV), a related compound was slightly more effective than acyclovir in reducing mortality. nih.gov

Guinea Pig Cytomegalovirus: In a guinea pig model of GPCMV infection, treatment with a related compound resulted in lower virus infectivity titers in the salivary glands compared to untreated animals. nih.gov

Comparative Antiviral Potency with Established Reference Compounds

The antiviral potency of this compound, also known as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG), has been extensively evaluated in comparison to established antiviral agents, most notably acyclovir. Research findings consistently demonstrate that this compound exhibits a greater potency against a range of herpesviruses.

Studies have shown that this compound is a potent and broad-acting antiherpetic agent, with significant activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), cytomegalovirus (CMV), and Epstein-Barr virus (EBV). nih.gov Its efficacy against these viruses is reported to be greater than that of acyclovir. unc.edu This enhanced potency is a key characteristic of the compound.

In dually infected human lymphoblastoid cell lines with Epstein-Barr virus and herpes simplex virus type 1, both this compound and acyclovir were found to suppress HSV replication in a dose-dependent manner. nih.govnih.gov However, a significant finding from in vivo studies in HSV-2 infected mice highlighted the superior efficacy of this compound, demonstrating an oral effective dose (ED50) of 7 (mg/kg)/day compared to 550 (mg/kg)/day for acyclovir. nih.gov

A notable aspect of the antiviral activity of this compound is its effectiveness against certain viral variants that are resistant to other antiviral drugs. It has been demonstrated to be active against HSV variants that have developed resistance to acyclovir due to altered DNA polymerase. unc.edu Furthermore, virus variants with altered virus-induced thymidine kinase that are resistant to acyclovir were found to be as sensitive to this compound as the parent virus strain. unc.edu

The following table summarizes the comparative antiviral potency of this compound against a reference compound.

| Virus | Reference Compound | Potency of this compound | Finding |

| Herpes Simplex Virus Type 1 (HSV-1) | Acyclovir | Greater | Inhibits replication by >50% at concentrations that do not inhibit cell growth. unc.edu |

| Herpes Simplex Virus Type 2 (HSV-2) | Acyclovir | Greater | Oral ED50 of 7 (mg/kg)/day vs. 550 (mg/kg)/day for acyclovir in infected mice. nih.gov |

| Cytomegalovirus (CMV) | Acyclovir | Greater | Potent activity observed in vitro. unc.edu |

| Epstein-Barr Virus (EBV) | Acyclovir | Greater | Potent activity observed in vitro. unc.edu |

Structure Activity Relationships Sar and Rational Design of Acyclic Guanine Analogues

Influence of the Acyclic Side Chain Stereochemistry (e.g., (S) vs. (R) enantiomers)

The stereochemistry of the acyclic side chain in guanine (B1146940) analogues is a critical determinant of their antiviral activity. The spatial arrangement of atoms, particularly at chiral centers, dictates how the molecule interacts with viral and cellular enzymes.

A prominent example is the comparison between the (S) and (R) enantiomers of 9-[(2,3-dihydroxy-1-propoxy)methyl]guanine (iNDG). Studies have shown that the (S)-enantiomer, (S)-iNDG, is significantly more potent against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) than its (R)-counterpart. nih.gov In cell culture, (S)-iNDG exhibited approximately 10 to 25 times greater activity than (R)-iNDG. nih.gov This difference in efficacy is directly linked to the enzymatic phosphorylation process.

Viral thymidine (B127349) kinase (TK), an enzyme crucial for the activation of these antiviral agents, preferentially phosphorylates the (S)-enantiomer. For instance, with 2'-nor-2'-deoxyguanosine (2'-NDG), a related acyclic guanine analogue, HSV-1 thymidine kinase exclusively produces the (S)-monophosphate isomer. nih.gov This stereoselectivity continues in subsequent phosphorylation steps by cellular kinases. The resulting (S)-triphosphate is a potent inhibitor of viral DNA polymerase, while the (R)-triphosphate shows little to no inhibitory activity against this essential viral enzyme. nih.gov The inferior activity of (R)-iNDG is similarly attributed to the poor inhibition of viral DNA polymerase by its phosphorylated metabolites. nih.gov

This demonstrates a clear structure-activity relationship where the (S)-configuration of the acyclic side chain is essential for effective recognition and phosphorylation by viral enzymes, leading to potent antiviral activity.

Impact of Nucleobase Substitutions and Modifications

Researchers have explored various substitutions at different positions of the guanine base. For example, modifications at the C2 and/or C6 positions have been investigated to potentially overcome issues like high cytotoxicity and poor water solubility associated with the parent guanine base. mdpi.com The introduction of different functional groups can alter the electronic properties and hydrogen bonding capabilities of the nucleobase, which in turn influences its interaction with target enzymes. nih.gov

One strategy involves replacing the oxygen at the C6 position with other groups or substituting the amino group at the C2 position. For instance, the synthesis of 6-chloro- and 2-amino-6-chloropurine (B14584) derivatives serves as a versatile starting point for creating a variety of acyclic purine (B94841) nucleoside analogues. mdpi.com These intermediates allow for the introduction of different substituents to probe their effect on biological activity.

Furthermore, the replacement of the N7 nitrogen of the purine ring with a carbon atom to create 7-deaza analogues has been explored. While this modification proved effective for some adenosine (B11128) analogues, it was less successful for guanosine (B1672433) analogues, particularly against viral strains with certain mutations. nih.gov However, the antiviral activity of such modified guanosine analogues could be significantly enhanced through the addition of prodrug moieties. nih.gov

These examples highlight that even subtle changes to the nucleobase can have profound effects on the biological activity of acyclic guanine analogues. nih.gov

Correlations between Chemical Structure and Antiviral Spectrum/Potency

The antiviral spectrum and potency of acyclic guanine analogues are intricately linked to their chemical structures. Specific structural features determine which viruses the compound will be effective against and at what concentration.

The general mechanism of action for many acyclic guanine analogues involves their conversion to the triphosphate form, which then inhibits viral DNA polymerase, leading to chain termination. mdpi.com The efficiency of this process, and thus the potency, is highly dependent on the analogue's structure.

For instance, the presence of a hydroxyl group corresponding to the 3'-OH of a natural nucleoside, as seen in ganciclovir (B1264), is a key feature for its activity against human cytomegalovirus (HCMV). Acyclovir (B1169), which lacks this specific feature, is more potent against herpes simplex viruses (HSV-1 and HSV-2). nih.gov

The stereochemistry of the side chain, as discussed previously, is a major determinant of potency. The (S)-enantiomers of certain acyclic guanine analogues are significantly more active than the (R)-enantiomers due to preferential phosphorylation by viral kinases. nih.govnih.gov

The table below illustrates the relationship between the structure of selected acyclic nucleoside analogues and their primary antiviral activity.

| Compound Name | Key Structural Features | Primary Antiviral Activity |

| Acyclovir | Acyclic side chain lacking 2' and 3' carbons | HSV-1, HSV-2, VZV |

| Ganciclovir | Acyclic side chain with a 3'-OH equivalent | HCMV |

| (S)-iNDG | (S)-stereochemistry of the dihydroxypropyl side chain | HSV-1, HSV-2 |

| Cidofovir | Acyclic nucleoside phosphonate (B1237965) (cytosine base) | Broad-spectrum DNA viruses |

Modifications to the nucleobase also influence the antiviral spectrum. For example, the development of selenium-containing analogues of acyclovir and ganciclovir has shown that seleno-acyclovir exhibits potent anti-HSV activity, while seleno-ganciclovir is effective against HCMV, mirroring the activity of their parent compounds. mdpi.com

These correlations underscore the importance of rational drug design, where specific structural modifications are made to target particular viral enzymes and broaden the spectrum of activity or increase potency against specific viruses.

Metabolic Fate and Pharmacokinetics in Preclinical Models

Cellular Uptake Mechanisms and Intracellular Transport

Specific studies detailing the precise mechanisms of cellular uptake for (s)-9-(2,3-Dihydroxypropyl)guanine are not extensively documented in the available literature. However, based on the characteristics of other acyclic nucleoside analogs, it is presumed that uptake occurs through a combination of passive diffusion and carrier-mediated transport. For the closely related compound 9-(1,3-dihydroxy-2-propoxymethyl)guanine (DHPG), studies in herpes simplex virus (HSV)-infected HeLa cells have shown that uptake is significantly enhanced in infected cells compared to uninfected cells nih.gov. This suggests that viral processes may influence the transport of the molecule into the cell.

Once inside the cell, intracellular transport is critical for the molecule to reach the enzymes required for its activation. This transport relies on fundamental cellular processes that move substances within the cytoplasm nih.govnih.govyoutube.com. The movement of (s)-DHPA and its subsequent metabolites is likely governed by diffusion within the cytoplasmic matrix and potential interactions with intracellular binding proteins, which would facilitate its journey to the necessary cellular compartments for anabolic metabolism.

Anabolic Metabolism and Intracellular Activation (e.g., phosphorylation)

The therapeutic activity of (s)-DHPA, like many nucleoside analogs, is dependent on its intracellular conversion to an active triphosphate form. This anabolic process is a critical step in its mechanism of action.

Research on the racemic mixture, DHPG, in HSV-infected cells has elucidated a multi-step phosphorylation cascade.

Monophosphorylation: The initial and rate-limiting step is the conversion of DHPG to its monophosphate derivative. This reaction is catalyzed predominantly by a virus-induced thymidine (B127349) kinase (TK) nih.gov. The reliance on viral TK for the initial phosphorylation is a key factor in the compound's selective activity in infected cells.

Di- and Triphosphorylation: Following the initial step, host cellular enzymes, such as guanylate kinase and other nucleoside diphosphate (B83284) kinases, further phosphorylate the monophosphate form to the active diphosphate and triphosphate derivatives nih.gov.

The formation of these triphosphate metabolites is crucial, as this is the form that can interfere with viral DNA synthesis. The concentration of the triphosphate derivatives within the infected cell is directly related to the extracellular concentration of the parent compound nih.gov. In contrast, other acyclic nucleotide analogs, such as (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA), are phosphorylated by cellular enzymes in both infected and uninfected cells, indicating a different mechanism of activation and selectivity nih.govnih.gov.

Catabolic Pathways and Biotransformation

Information specifically detailing the catabolic pathways and biotransformation of this compound in preclinical models is limited. Generally, the metabolism of purine (B94841) analogs can involve cleavage of the glycosidic bond (or its equivalent in acyclic analogs) and subsequent breakdown of the purine base. For some nucleoside analogs, enzymes like xanthine oxidase can be involved in their biotransformation nih.gov. However, without specific studies on (s)-DHPA, its precise catabolic fate remains to be fully characterized. The primary goal of biotransformation is to convert the compound into more water-soluble forms that can be readily eliminated from the body, typically via renal excretion mdpi.com.

Preclinical Bioavailability Considerations for Prodrug Strategies

A significant challenge for the therapeutic development of many nucleoside analogs, including DHPG, is their poor oral bioavailability. This is often attributed to their high polarity and low membrane permeability, which limits their absorption from the gastrointestinal tract. To overcome this limitation, various prodrug strategies have been explored in preclinical models to enhance oral absorption nih.govmdpi.comnih.govdntb.gov.ua.

For DHPG, one major approach has been the synthesis of diester derivatives to increase lipophilicity and, consequently, membrane permeability nih.gov. By masking the hydrophilic hydroxyl groups with ester moieties, the resulting prodrugs can more easily traverse the intestinal epithelium. The success of these prodrugs depends on a delicate balance: they must be stable enough to be absorbed intact but labile enough to be rapidly hydrolyzed by esterases in the intestinal wall, blood, or liver to release the active parent drug nih.govmdpi.com.

Preclinical studies on various diesters of DHPG have revealed important structure-activity relationships concerning their dissolution rates and hydrolysis by intestinal and liver homogenates.

| Prodrug Moiety | Relative Dissolution Rate | Relative Stability in Intestinal Homogenates | Potential for Improved Permeability |

| Short-chain alkyl esters | Generally higher | More stable | Higher |

| Long-chain alkyl esters | Decreased | Less stable | Lower |

| Branched-chain esters | Decreased | More stable | Variable |

| Dipropionate ester | Anomalously high | Slower hydrolysis | High |

This interactive table is based on findings from studies on diester derivatives of 9-[(1,3-dihydroxy-2-propoxy)-methyl]guanine (DHPG) nih.gov.

The dipropionate ester of DHPG, for instance, was identified as a promising candidate due to its favorable combination of rapid dissolution, relative stability in the intestine, and rapid conversion to DHPG in the liver and blood nih.gov. These findings underscore the critical role of prodrug design in enabling the oral administration of compounds like (s)-DHPA. Similar strategies have been successfully applied to other nucleoside and nucleotide analogs, such as the development of bis-(isopropyloxycarbonyloxymethyl) PMPA, which showed good oral bioavailability in dog models nih.gov.

Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of (S)-9-(2,3-dihydroxypropyl)guanine and to gain structural information through analysis of its fragmentation patterns.

In a typical mass spectrum, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M+H]⁺ would be expected at an m/z value corresponding to its molecular weight of 225.2 g/mol plus the mass of a proton. cymitquimica.com High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), involves breaking the molecular ion into smaller fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would include the cleavage of the bond between the guanine (B1146940) base and the dihydroxypropyl side chain, as well as fragmentations within the side chain itself. This data is critical for confirming the identity of the compound and for distinguishing it from structural isomers.

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 226.2 | Protonated molecular ion |

| [Guanine+H]⁺ | 152.1 | Fragment corresponding to the protonated guanine base |

| [Side chain]⁺ | 75.1 | Fragment corresponding to the dihydroxypropyl side chain |

Chromatography Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the compound from impurities and starting materials based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity analysis. nih.gov A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through. The time it takes for the compound to travel through the column, known as the retention time, is characteristic of the molecule under specific conditions (e.g., column type, mobile phase composition, flow rate). By comparing the chromatogram of a sample to that of a pure standard, the purity can be accurately determined. nih.gov Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for the analysis of nucleoside analogs like this compound. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for rapid reaction monitoring and preliminary purity checks. A small spot of the sample is applied to a plate coated with a thin layer of adsorbent (stationary phase), and the plate is placed in a chamber containing a solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the sample at different rates, resulting in their separation. The position of the spot corresponding to this compound, identified by its retention factor (Rf) value, can be visualized under UV light or with a staining agent.

| Technique | Stationary Phase | Mobile Phase Example | Detection |

| HPLC | C18 | Water/Methanol gradient | UV (e.g., 254 nm) |

| TLC | Silica Gel | Dichloromethane/Methanol | UV light (254 nm) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It measures the percentage by weight of each element present in the sample. For this compound, with the chemical formula C₈H₁₁N₅O₃, the theoretical elemental composition can be calculated. cymitquimica.com

Experimental values obtained from elemental analysis of a synthesized and purified sample are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's empirical formula and supports the structural information obtained from other analytical methods.

| Element | Theoretical % |

| Carbon (C) | 42.66 |

| Hydrogen (H) | 4.92 |

| Nitrogen (N) | 31.09 |

| Oxygen (O) | 21.31 |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Enzyme Binding Site Predictions

No specific molecular docking studies were found for (s)-9-(2,3-dihydroxypropyl)guanine. Such studies would be instrumental in predicting the binding affinity and orientation of the molecule within the active sites of target enzymes, such as viral DNA polymerases or kinases. This information is crucial for understanding its potential mechanism of action and for the rational design of more potent derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

There is no available research detailing molecular dynamics simulations performed on this compound. These simulations would provide critical insights into the conformational flexibility of the molecule, the stability of its interaction with a target protein over time, and the energetic landscape of the binding process.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Specific density functional theory (DFT) calculations for this compound are not reported in the literature. DFT studies would elucidate the electronic structure, molecular orbital energies, and reactivity descriptors of the molecule. This data is fundamental for a deeper understanding of its chemical behavior and potential for interaction with biological targets.

Pharmacophore Modeling and Virtual Screening Approaches in Drug Discovery

No pharmacophore models based on this compound or its use in virtual screening campaigns have been published. The development of a pharmacophore model would define the essential chemical features required for its biological activity, which could then be used to screen large compound libraries for novel molecules with similar therapeutic potential.

Emerging Research Directions and Future Therapeutic Potential of Acyclic Guanine Analogues

Development of Next-Generation Analogues with Improved Potency and Selectivity

The development of new acyclic guanine (B1146940) analogues is driven by the need to overcome the limitations of existing drugs, such as low oral bioavailability and the emergence of drug-resistant viral strains. nih.govnih.gov Researchers are actively exploring various chemical modifications to the acyclic side chain and the guanine base to enhance antiviral activity and selectivity.

One promising approach involves the synthesis of phosphonomethoxy nucleoside analogues (ANPs). These compounds, which incorporate a phosphonomethoxy group in the side chain, have shown a beneficial combination of biological properties. nih.gov Modifications aimed at masking the charges on the phosphonate (B1237965) group have led to the development of successful prodrugs with improved pharmacokinetic profiles. nih.gov

Furthermore, modifications at the 6-position of the purine (B94841) ring are being investigated to improve pharmacokinetic properties. These substitutions can be cleaved intracellularly, releasing the parent guanosine (B1672433) derivative. This strategy aims to reduce toxicity and enhance bioavailability by lowering the plasma concentration of the active form and increasing the lipophilicity of the prodrug for better cell penetration. nih.gov The development of bicyclic pyrimidine (B1678525) nucleosides and their non-nucleoside derivatives has also shown potent and selective activity against viruses like varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). nih.gov

Exploration of Synergistic Antiviral Combination Therapies in Preclinical Settings

Combining antiviral agents with different mechanisms of action is a well-established strategy to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower dosages to minimize toxicity. helsinki.fi Preclinical studies are actively exploring the synergistic potential of acyclic guanine analogues with other antiviral drugs.

For instance, the combination of the guanosine analogue INX-08189 with ribavirin, which inhibits guanosine synthesis, has demonstrated synergistic effects. nih.gov This is achieved by increasing the ratio of the active nucleoside analogue triphosphate to the natural nucleoside triphosphate within the cell, allowing for lower doses of both drugs. nih.gov Similarly, studies on alphaviruses have shown that combinations of approved oral nucleoside analogues, such as favipiravir (B1662787) and molnupiravir, can result in synergistic antiviral effects. nih.gov

The rationale behind this approach is to target multiple stages of the viral life cycle simultaneously. helsinki.fi This can lead to a more potent suppression of viral replication than monotherapy. For example, combining a polymerase inhibitor with a drug that depletes the natural nucleotide pool can create a powerful antiviral effect. nih.govmdpi.com

Identification of Novel Molecular Targets for Acyclic Nucleoside Scaffolds

While viral DNA and RNA polymerases are the traditional targets for acyclic nucleoside analogues, researchers are now looking for novel molecular targets to expand their therapeutic applications. nih.gov This includes both viral and host cell enzymes that are essential for viral replication.

One area of interest is the inhibition of viral methyltransferases, which are crucial for capping viral RNA. Flex-analogs of acyclovir (B1169) have demonstrated greater inhibition of flavivirus methyltransferase compared to the endogenous enzyme. nih.gov Another approach involves targeting S-adenosyl-L-homocysteine hydrolase (SAHH), which indirectly inhibits viral methyltransferases. nih.gov

Beyond viral enzymes, host factors that are co-opted by viruses for their replication are also being explored as potential targets. The inhibition of host enzymes required for the synthesis of guanine nucleotides, for example, can have antiviral effects. mdpi.com By identifying new targets, researchers aim to develop broad-spectrum antivirals and overcome resistance to existing drugs. nih.gov

Application in Research on Emerging and Neglected Viral Pathogens

The broad-spectrum potential of some acyclic guanine analogues makes them attractive candidates for combating emerging and neglected viral diseases for which there are currently no effective treatments. nih.gov Emerging viruses, such as new coronaviruses and alphaviruses, pose a significant and ongoing threat to global health. nih.govyoutube.com

Acyclic nucleoside analogues are being evaluated for their activity against a wide range of RNA and DNA viruses. mdpi.com For example, the adenine (B156593) analogue BCX-4430 has shown broad-spectrum antiviral activity against numerous RNA viruses. nih.gov The ability of some of these compounds to inhibit a variety of viral polymerases makes them promising candidates for a first line of defense against newly identified pathogens. nih.govnih.gov

Research in this area often involves screening existing libraries of acyclic nucleoside analogues against emerging viruses and using the results to guide the design of new, more potent compounds. This rapid repurposing of known antiviral scaffolds is a key strategy in the response to viral outbreaks. nih.gov

Leveraging Stereochemical Control for Optimized Antiviral Properties

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the context of acyclic guanine analogues, controlling the stereochemistry of the acyclic side chain is a critical aspect of drug design.

For example, the R- and S-enantiomers of 9-(3,4-dihydroxybutyl)guanine (B8802415) [(R)- and (S)-DHBG] exhibit different potencies against human cytomegalovirus (CMV). nih.gov Studies have shown that the triphosphate of (R)-DHBG is a more potent inhibitor of CMV DNA polymerase than the triphosphate of (S)-DHBG. nih.gov This highlights the importance of synthesizing stereochemically pure compounds to maximize antiviral efficacy.

Q & A

Q. What are the optimal synthetic routes for (S)-9-(2,3-Dihydroxypropyl)guanine, and how is stereochemical control achieved?

The synthesis involves chemical and enzymatic procedures to introduce the acyclic dihydroxypropyl chain. Enzymatic methods, such as phosphorylation using kinases or phosphatases, are critical for controlling stereochemistry at the 2' and 3' hydroxyl positions. Post-synthesis, the S-configuration is confirmed via ¹H and ³¹P NMR spectroscopy , which distinguishes it from the R-epimer by analyzing coupling constants and phosphorus chemical shifts .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

¹H NMR reveals distinct splitting patterns for the dihydroxypropyl chain protons, while ³¹P NMR identifies phosphate linkages (e.g., cyclic vs. linear phosphates). Comparative studies with enantiopure standards (R- and S-epimers) are essential for unambiguous assignment. X-ray crystallography may supplement NMR data for solid-state conformation analysis .

Q. What analytical techniques are recommended for assessing purity and stability of this compound?

- HPLC/MS : Quantifies purity and detects degradation products.

- Stability assays : Incubate under physiological conditions (pH 7.4, 37°C) and monitor decomposition via UV spectroscopy or enzymatic activity loss.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for phosphate derivatives .

Advanced Research Questions

Q. How does this compound interact with phosphodiesterases and nucleotidases, and what implications does this have for antiviral activity?

The compound acts as a substrate or inhibitor in enzyme systems like snake venom phosphodiesterase and 5'-nucleotidases . Its cyclic phosphate derivative mimics cGMP, competitively inhibiting viral RNA/DNA polymerases. Enzymatic assays using radiolabeled substrates (e.g., [³²P]-ATP) quantify phosphorylation rates, while kinetic studies (Km, Vmax) reveal binding affinity .

Q. What methodologies are used to evaluate the antiviral efficacy of this compound, particularly against kinase-deficient viruses?

- Synchronized virus-infected models : Use cell cultures or plant leaf disks (e.g., potato virus X) pre-treated with the compound to measure replication inhibition via qPCR or plaque assays.

- Kinase dependency assays : Compare activity in wild-type vs. thymidine kinase (TK)-deficient viral strains. The compound’s cyclic phosphate derivative bypasses viral kinase activation, making it effective against TK-negative mutants .

Q. How can researchers resolve contradictions in reported antiviral activity data for this compound derivatives?

Contradictions often arise from:

Q. What structural features of this compound enable mimicry of ribose-containing nucleosides in enzyme recognition?

The acyclic dihydroxypropyl chain adopts a conformation resembling the "lower" portion of the ribose ring, as shown by NMR-based conformational analysis. This mimicry allows binding to nucleoside kinases and polymerases. Computational docking (e.g., AutoDock Vina) further predicts interactions with active-site residues .

Q. How do substrate specificities of host vs. viral kinases influence the phosphorylation efficiency of this compound?

Viral kinases (e.g., herpes TK) often phosphorylate the compound more efficiently than host enzymes. Kinase profiling assays using recombinant enzymes and ATP analogs (e.g., [γ-³²P]-ATP) quantify phosphorylation rates. Structural modifications (e.g., alkoxyalkyl side chains) can enhance selectivity for viral kinases .

Tables

Q. Table 1. Key Enzyme Systems for Evaluating this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.